4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Beschreibung

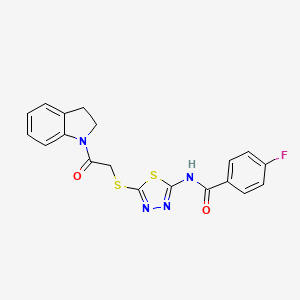

4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzamide group (para-fluorinated) and a thioethyl linker bearing an indolin-1-yl-2-oxo moiety. This structure combines aromatic, sulfur-containing, and nitrogen-rich heterocycles, which are common in bioactive molecules targeting enzymes or receptors involved in apoptosis, cell cycle regulation, or microbial pathways .

Eigenschaften

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O2S2/c20-14-7-5-13(6-8-14)17(26)21-18-22-23-19(28-18)27-11-16(25)24-10-9-12-3-1-2-4-15(12)24/h1-8H,9-11H2,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBXQGZWXWTKEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

4-Fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that combines multiple functional groups, potentially endowing it with significant biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound features:

- A fluorobenzamide moiety

- An indole derivative linked via a thioether to a 1,3,4-thiadiazole ring

This unique combination suggests potential for diverse pharmacological effects, including anticancer and anti-inflammatory activities.

Anticancer Activity

Recent studies have highlighted the anticancer activity of various thiadiazole derivatives. The compound has not been extensively studied on its own; however, related compounds have shown promising results:

-

Cytotoxicity Studies :

- In vitro tests against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines have demonstrated significant cytotoxicity. For example, related thiadiazole derivatives exhibited IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .

- The introduction of different substituents on the thiadiazole scaffold has been shown to enhance activity significantly. For instance, substituting a phenyl group with a more lipophilic moiety improved cytotoxicity .

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The efficacy of thiadiazole derivatives appears closely linked to their structural features:

- Substituent Effects : Variations in the position and nature of substituents on the thiadiazole ring significantly influence biological activity. For example, moving an ethoxy group from the para to ortho position increased activity by four times .

| Compound | Substituent Position | IC50 (µg/mL) |

|---|---|---|

| 4e | Ortho | 5.36 |

| 4f | Para | 10.10 |

| 4i | Benzyl | 2.32 |

Case Studies

Several studies have explored the biological activities of similar compounds:

- Thiadiazole Derivatives : A study involving various thiadiazole derivatives indicated that those with specific aryl substitutions showed enhanced antitumor activity against MCF-7 and HepG2 cells .

- Indole Derivatives : Indole-based compounds are well-known for their broad spectrum of biological activities including anticancer properties. The incorporation of indole into thiadiazole frameworks has been shown to enhance cytotoxicity against cancer cell lines .

Wissenschaftliche Forschungsanwendungen

The compound 4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse applications, particularly in the fields of anticancer research and antimicrobial activity. This article will explore its scientific research applications, supported by comprehensive data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives, including this compound. The following table summarizes key findings regarding its antiproliferative effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | <10 | Induces necrosis |

| Similar Derivative | A549 (lung cancer) | <15 | G2/M phase arrest |

These studies indicate that the compound exhibits potent activity against breast cancer cells by inducing necrosis and causing cell cycle arrest at critical phases.

Mechanistic Investigations

Flow cytometry analyses have indicated that this compound induces apoptosis in cancer cells through various pathways. For example, it was found to significantly increase the sub-G1 population in MCF-7 cells, suggesting a targeted mechanism that could be exploited for therapeutic purposes.

Receptor Interactions

Thiadiazole derivatives have been investigated for their interactions with adenosine receptors. The structure–activity relationship (SAR) studies suggest that modifications in the thiadiazole ring can significantly influence receptor affinity:

| Receptor Type | Compound | K(i) Value (nM) |

|---|---|---|

| A1 | 4-fluoro-N-(5-(...)) | 7 |

| A3 | 4-fluoro-N-(5-(...)) | 82 |

These findings indicate that certain derivatives can act as selective antagonists for adenosine receptors, which are important in various physiological processes and potential therapeutic targets.

Antimicrobial Activity

In addition to anticancer properties, compounds containing thiadiazole rings have demonstrated antimicrobial activity comparable to standard antibiotics. For instance, derivatives have shown significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Antiproliferative Studies

A series of new thiadiazole derivatives were synthesized and tested for their antiproliferative activity against human cancer cell lines. Certain derivatives exhibited IC50 values below 10 µM, indicating potent activity against breast cancer cells.

Molecular Docking Studies

Docking studies with dihydrofolate reductase (DHFR) suggested that certain thiadiazole derivatives could serve as potential inhibitors of this enzyme, crucial in DNA synthesis and repair pathways.

Vergleich Mit ähnlichen Verbindungen

Substituents on the Benzamide Moiety

The para-fluoro substitution on the benzamide group is a critical feature. highlights analogues such as 4-fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f), which shares the fluorine substituent but replaces the indolinyl-thioethyl group with a pyridinyl ring.

Table 1: Impact of Benzamide Substituents

Modifications on the 1,3,4-Thiadiazole Core

The thiadiazole ring is a common scaffold in anticancer and antimicrobial agents. and describe derivatives with varied thioether linkers:

Table 2: Thiadiazole Core Modifications

Linker and Indolinyl Group Variations

The indolinyl-thioethyl linker in the target compound distinguishes it from urea- or triazole-bearing analogues. describes 1-(4-bromophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea (8d) , where the triazole moiety enhances antifungal activity via ergosterol biosynthesis inhibition . In contrast, the indolinyl group may favor interactions with kinase domains or DNA repair enzymes .

Table 3: Melting Points and Yields

| Compound | Melting Point (°C) | Yield (%) | Source |

|---|---|---|---|

| Target Compound | Not reported | - | - |

| 5e () | 132–134 | 74 | |

| 4f () | Not reported | 72 | |

| 8d () | 155–160 | 70 |

Solubility and Stability

Fluorine and indolinyl groups may enhance aqueous solubility compared to chlorinated analogues but reduce stability under acidic conditions due to the oxoethyl linker’s susceptibility to hydrolysis.

Anticancer Potential

Compounds with indole/indolinyl motifs () exhibit pro-apoptotic effects by modulating Bcl-2 family proteins. The target compound’s thiadiazole-indolinyl hybrid structure may synergize these effects, though direct data are lacking .

Antimicrobial Activity

While and highlight thiadiazole-triazole hybrids as antifungals, the indolinyl group’s role in antimicrobial activity remains underexplored.

Q & A

Basic Synthesis and Optimization

Q: What are the common synthetic routes for preparing 1,3,4-thiadiazole derivatives like the target compound, and how can reaction conditions (e.g., solvent, temperature) be optimized? A: The synthesis of 1,3,4-thiadiazoles typically involves cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example, POCl₃ in refluxing conditions (90°C, 3 hours) promotes cyclization, followed by precipitation via pH adjustment (pH 8-9 with ammonia) . Pyridine can act as both solvent and base in coupling reactions with benzoyl chlorides, as seen in the synthesis of analogous amides . Optimization may involve varying solvents (e.g., DMSO/water for recrystallization ), temperature gradients, or catalysts (e.g., NaHCO₃ for neutralization ). TLC monitoring and column chromatography are critical for purity .

Advanced Reaction Mechanisms

Q: How can side products form during the synthesis of the indolin-1-yl-2-oxoethylthio moiety, and what analytical methods validate the desired product? A: Side reactions may arise from incomplete thioether formation or oxidation of sulfur atoms. For example, competing nucleophilic attacks on the 2-oxoethyl group could yield alternative linkages. Characterization via ¹H/¹³C NMR can confirm the thioether bond (δ ~3.5–4.0 ppm for SCH₂) and amide conjugation (δ ~8.0–10.0 ppm for NH) . Mass spectrometry (e.g., EI-MS) verifies molecular ion peaks, while X-ray crystallography resolves hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing dimeric structures) .

Basic Biological Target Identification

Q: What known biological targets are associated with 1,3,4-thiadiazole-amide hybrids, and how are these activities initially assessed? A: Thiadiazole-amide hybrids often target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), crucial in anaerobic metabolism . Preliminary assays include enzyme inhibition studies (e.g., spectrophotometric monitoring of coenzyme A depletion) and antimicrobial screening against anaerobic pathogens. Molecular docking can predict binding to PFOR’s active site, guided by crystallographic data .

Advanced Mechanistic Studies

Q: What experimental strategies confirm the mechanism of action of this compound against PFOR, and how are contradictory inhibition data resolved? A: Isothermal titration calorimetry (ITC) quantifies binding affinity, while site-directed mutagenesis identifies critical residues (e.g., cysteine or histidine in the active site) . Contradictory inhibition data may arise from assay conditions (e.g., oxygen sensitivity of PFOR). Redox-controlled experiments under anaerobic chambers and comparative studies with nitazoxanide (a known PFOR inhibitor) can clarify discrepancies .

Basic Analytical Characterization

Q: Which spectroscopic and chromatographic methods are essential for characterizing this compound, and how are purity thresholds established? A: Key methods include:

- ¹H/¹³C NMR : Assigns protons (e.g., aromatic F-substituents at δ ~7.0–7.5 ppm) and carbonyl groups (δ ~165–175 ppm) .

- HPLC : Establishes purity (>95% via C18 columns, UV detection at 254 nm).

- Elemental analysis : Validates C/H/N/S/F ratios .

Recrystallization from DMSO/water or ethanol ensures crystallinity .

Advanced Structural Analysis

Q: How can X-ray crystallography resolve ambiguities in molecular conformation, particularly regarding the thiadiazole-indoline orientation? A: Single-crystal X-ray diffraction determines dihedral angles between the thiadiazole core and indoline/benzamide planes. For example, intermolecular H-bonds (N–H⋯N/F) and π-π stacking interactions stabilize specific conformations . Disordered regions (e.g., flexible thioether linkages) require refinement with riding models or partial occupancy adjustments .

Basic SAR Exploration

Q: Which structural features of this compound are critical for bioactivity, and how are initial SAR studies designed? A: Key groups include:

- Fluorine at the benzamide para-position (enhances lipophilicity and metabolic stability).

- Thiadiazole sulfur (participates in H-bonding with enzyme active sites).

Initial SAR involves synthesizing analogs with substitutions (e.g., Cl, CF₃) on the benzamide or indoline moieties and testing in enzyme inhibition/antiproliferative assays .

Advanced Computational Modeling

Q: How can molecular dynamics simulations improve SAR understanding, especially for fluorinated derivatives? A: MD simulations (e.g., 100-ns trajectories in GROMACS) assess conformational stability and ligand-protein interactions. Free-energy perturbation (FEP) calculates binding affinities for fluorine substitutions, while electrostatic potential maps predict halogen-bonding roles . Comparative studies with non-fluorinated analogs quantify fluorination’s impact on binding entropy/enthalpy .

Data Contradiction Resolution

Q: How should researchers address inconsistencies in reported biological activity or synthetic yields across studies? A: Strategies include:

- Reproducing experiments with strict controls (e.g., anaerobic conditions for PFOR assays) .

- Meta-analysis of reaction variables (e.g., POCl₃ stoichiometry affecting cyclization efficiency ).

- Advanced analytics (e.g., HRMS to detect trace impurities affecting bioactivity ).

Advanced Pharmacological Evaluation

Q: What in vitro/in vivo models are suitable for evaluating this compound’s therapeutic potential, and how are pharmacokinetic challenges addressed? A:

- In vitro : Cytotoxicity screening (MTT assays) in cancer cell lines; metabolic stability in liver microsomes.

- In vivo : Murine models for bioavailability and toxicity (e.g., dosing via IP injection, plasma LC-MS/MS analysis).

- PK challenges : Fluorine improves half-life, but thiadiazole solubility may require prodrug strategies (e.g., phosphate esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.